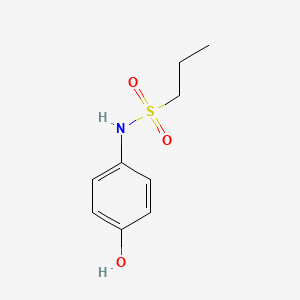

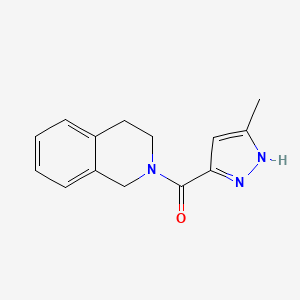

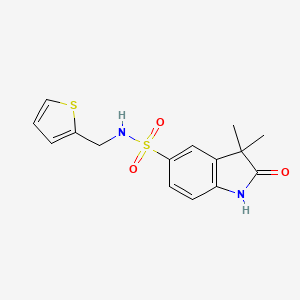

N-(4-fluorobenzyl)-3,3-dimethyl-2-oxoindoline-5-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-fluorobenzyl)-3,3-dimethyl-2-oxoindoline-5-sulfonamide, also known as FIPI, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2008 by a group of chemists from the University of Illinois at Urbana-Champaign. Since then, FIPI has been extensively studied for its potential applications in various fields, such as cancer research, neuroscience, and immunology.

Wirkmechanismus

N-(4-fluorobenzyl)-3,3-dimethyl-2-oxoindoline-5-sulfonamide inhibits PLD activity by binding to its catalytic domain and preventing the formation of phosphatidic acid, which is a key intermediate in the PLD signaling pathway. This inhibition leads to a decrease in downstream signaling events, such as the activation of the mammalian target of rapamycin (mTOR) pathway and the production of reactive oxygen species (ROS).

Biochemical and Physiological Effects

This compound has been shown to have various biochemical and physiological effects in different cell types and animal models. For example, it can induce apoptosis in cancer cells, reduce inflammation in immune cells, and modulate synaptic plasticity in neurons. These effects are thought to be mediated by the inhibition of PLD activity and the downstream signaling pathways.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using N-(4-fluorobenzyl)-3,3-dimethyl-2-oxoindoline-5-sulfonamide in lab experiments is its high potency and selectivity for PLD inhibition. This allows researchers to study the specific effects of PLD signaling on various cellular processes without interfering with other signaling pathways. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experimental settings.

Zukünftige Richtungen

There are many potential future directions for the use of N-(4-fluorobenzyl)-3,3-dimethyl-2-oxoindoline-5-sulfonamide in scientific research. Some of these include:

1. Developing new derivatives of this compound with improved solubility and bioavailability.

2. Investigating the role of PLD signaling in various disease models, such as cancer, neurodegenerative disorders, and autoimmune diseases.

3. Exploring the interactions between PLD signaling and other signaling pathways, such as the mTOR pathway, the PI3K/Akt pathway, and the MAPK pathway.

4. Studying the effects of this compound on different types of cells and tissues, such as stem cells, immune cells, and endothelial cells.

5. Developing new methods for delivering this compound to specific tissues or organs, such as using nanoparticles or targeted drug delivery systems.

Synthesemethoden

The synthesis of N-(4-fluorobenzyl)-3,3-dimethyl-2-oxoindoline-5-sulfonamide involves a multi-step process that starts with the reaction of 4-fluorobenzylamine with 3,3-dimethylacrylic acid to form an amide intermediate. This intermediate is then converted to the final product by reacting with sulfuryl chloride and sodium hydroxide. The yield of this synthesis method is around 50%, and the purity of the final product can be further improved by recrystallization.

Wissenschaftliche Forschungsanwendungen

N-(4-fluorobenzyl)-3,3-dimethyl-2-oxoindoline-5-sulfonamide has been widely used in scientific research as a potent and selective inhibitor of phospholipase D (PLD). PLD is an enzyme that plays a crucial role in various cellular processes, such as membrane trafficking, signal transduction, and cell proliferation. By inhibiting PLD activity, this compound can modulate these processes and provide insights into their underlying mechanisms.

Eigenschaften

IUPAC Name |

N-[(4-fluorophenyl)methyl]-3,3-dimethyl-2-oxo-1H-indole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O3S/c1-17(2)14-9-13(7-8-15(14)20-16(17)21)24(22,23)19-10-11-3-5-12(18)6-4-11/h3-9,19H,10H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEJMLHZDPNSISX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=C(C=C3)F)NC1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[2-Methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetyl}-4-pyridin-2-ylpiperazine](/img/structure/B7478934.png)

![N-(4-chlorophenyl)-1-{[1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperidine-3-carboxamide](/img/structure/B7478940.png)

![5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-3,4-diphenyl-1H-pyridazin-6-one](/img/structure/B7478956.png)

![1-{[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B7478982.png)

![N-(3,5-dichlorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7478992.png)

![N-(3,5-dimethoxyphenyl)-2-[4-(2-methoxyphenyl)piperazino]acetamide](/img/structure/B7479008.png)